(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
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Overview
Description
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is a derivative of indene and contains both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminoindanone in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using fixed-bed reactors. The use of chiral catalysts and optimized reaction conditions ensures high yield and enantiomeric purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Pseudoephedrine hydrochloride: A sympathomimetic amine used as a decongestant.
(1S,2S)-O-Acetylpseudoephedrine hydrochloride: A derivative of pseudoephedrine with similar pharmacological properties.
Uniqueness
(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-OZZZDHQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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